molecular formula C7H6FNO B15313662 2-(3-Fluoropyridin-2-yl)acetaldehyde

2-(3-Fluoropyridin-2-yl)acetaldehyde

Cat. No.: B15313662
M. Wt: 139.13 g/mol
InChI Key: LBQKYMISHNQAST-UHFFFAOYSA-N
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Description

2-(3-Fluoropyridin-2-yl)acetaldehyde is a versatile fluorinated heteroaromatic building block designed for advanced pharmaceutical research and development. The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, as it can significantly alter a compound's properties, including its metabolic stability, lipophilicity, and bioavailability . The aldehyde functional group on this pyridine derivative makes it a valuable synthetic intermediate, readily undergoing reactions such as condensations and Wittig-type reactions to form more complex structures . Researchers can utilize this compound in the synthesis of various heterocyclic scaffolds, including pyrazolo[3,4-c]pyridines, which are motifs present in compounds of biological interest . Fluorinated pyridines are commonly found in a wide range of pharmaceutical actives and agrochemicals, underscoring their importance in discovery chemistry . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H6FNO

Molecular Weight

139.13 g/mol

IUPAC Name

2-(3-fluoropyridin-2-yl)acetaldehyde

InChI

InChI=1S/C7H6FNO/c8-6-2-1-4-9-7(6)3-5-10/h1-2,4-5H,3H2

InChI Key

LBQKYMISHNQAST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CC=O)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropyridin-2-yl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Fluoropyridin-2-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceuticals and diagnostic agents.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 2-(3-Fluoropyridin-2-yl)acetaldehyde is primarily related to its ability to interact with biological molecules through its fluorine atom and aldehyde group. The fluorine atom can enhance the compound’s binding affinity to target proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in enzymes and receptors .

Comparison with Similar Compounds

Structural Analogues in Pyridine Derivatives

Pyridine derivatives with fluorine substitutions or aldehyde/carboxylic acid groups are structurally relevant. Key examples include:

Compound Name CAS Number Molecular Formula Functional Group Structural Similarity Key References
2-(3-Fluoropyridin-2-yl)acetaldehyde Not provided C₇H₆FNO Aldehyde Reference compound -
2-(5-Fluoropyridin-2-yl)acetic acid 1000524-32-2 C₇H₆FNO₂ Carboxylic acid Similarity score: 0.88
2-(3-Fluoropyridin-2-yl)acetic acid 1803789-56-1 C₇H₆FNO₂ Carboxylic acid Similarity score: 0.83
2-Acetyl-3-fluoropyridine Not provided C₇H₆FNO Ketone Fluoropyridine core

Key Observations :

  • Fluorine position (3- vs.
  • Functional group variation (aldehyde vs. carboxylic acid or ketone) alters compound reactivity and applications. For example, carboxylic acids are often used as stable intermediates, while aldehydes participate in nucleophilic additions .
Functional Group Variations

The aldehyde group in This compound distinguishes it from analogs with ketones, esters, or carboxylic acids:

  • Aldehydes: Reactive in condensation and oxidation reactions. notes that acetaldehyde forms artifacts in the presence of ozone, suggesting similar reactivity for fluorinated analogs under oxidative conditions .
  • Carboxylic Acids: More stable and less reactive than aldehydes. For example, 2-(pyridin-3-yl)acetic acid (CAS 501-81-5) requires stringent safety protocols due to unknown acute toxicity, whereas aldehydes may pose higher inhalation risks .
  • Ketones : 2-Acetyl-3-fluoropyridine () lacks the aldehyde’s reducing properties but shares fluoropyridine-related electronic effects, making it useful in coordination chemistry .
Stability and Reactivity Profiles
  • Stability : Malonaldehyde (a related dialdehyde) is stable for two years at -20°C, but acetaldehyde derivatives degrade under oxidative conditions (e.g., ozone exposure) .
  • Reactivity: Fluorine’s electron-withdrawing effect on the pyridine ring may enhance the aldehyde’s electrophilicity, increasing susceptibility to nucleophilic attack compared to non-fluorinated analogs.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Fluoropyridin-2-yl)acetaldehyde, and how do reaction conditions influence yield?

Synthesis typically involves fluorination of pyridine precursors followed by acetaldehyde introduction. Fluorination can be achieved via nucleophilic substitution on chloropyridine derivatives using potassium fluoride (KF) under reflux in aprotic solvents like DMF or DMSO. Subsequent coupling reactions (e.g., Suzuki-Miyaura) introduce the acetaldehyde moiety. Yield optimization requires precise temperature control (80–120°C), anhydrous conditions to prevent hydrolysis, and inert atmospheres (N₂/Ar). Monitoring progress via TLC and purification through column chromatography (ethyl acetate/hexane gradients) enhances purity. For fluoropyridine analogs, regioselectivity is critical to avoid byproducts .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • 1H/13C NMR (in DMSO-d₆ or CDCl₃) confirms regiochemistry and functional group integrity.
  • Mass spectrometry (ESI-TOF) verifies molecular ion peaks (e.g., [M+H]⁺).
  • HPLC (C18 column, acetonitrile/water gradient) detects impurities at 254 nm.
  • Differential Scanning Calorimetry (DSC) assesses thermal stability and crystallinity. Cross-referencing with spectral databases for fluoropyridine derivatives (e.g., Acta Crystallographica reports) resolves ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use PPE (nitrile gloves, lab coat, goggles) due to acute toxicity (Category 4 for oral/dermal/inhalation hazards).
  • Work in fume hoods to avoid vapor exposure.
  • For spills, absorb with inert materials (silica gel) and dispose as hazardous waste.
  • Store at 2–8°C in airtight containers away from oxidizing agents.
  • Immediate first aid: Skin/eye contact requires 15-minute water irrigation; seek medical attention if irritation persists .

Advanced Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound against microbial targets?

  • Minimum Inhibitory Concentration (MIC) assays (CLSI guidelines) against bacterial (e.g., S. aureus) and fungal (e.g., C. albicans) strains.
  • Checkerboard assays to test synergy with antibiotics (e.g., ampicillin).
  • Cytotoxicity screening via MTT assays on mammalian cell lines (e.g., HEK-293) to ensure selectivity.
  • Molecular docking predicts interactions with microbial enzymes (e.g., DHFR). Fluorinated pyridines often exhibit enhanced membrane permeability and target affinity .

Q. What strategies address stability challenges during the synthesis and storage of this compound?

  • Schiff base formation with primary amines stabilizes the aldehyde group during synthesis.
  • Storage under nitrogen at -20°C with desiccants (molecular sieves) prevents moisture-induced degradation.
  • Add antioxidants (e.g., BHT, 0.1% w/v) to inhibit autoxidation.
  • Lyophilization improves stability for biological assays.
  • Monitor degradation via UV-Vis spectroscopy (270 nm for aldehyde absorption) .

Q. How should conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for fluorinated pyridine derivatives?

  • Re-examine solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts.
  • Perform DFT calculations (B3LYP/6-311+G**) to predict theoretical shifts and compare with experimental data.
  • Use variable-temperature NMR to detect tautomers/rotamers.
  • Validate via 2D techniques (COSY, HSQC) for proton-carbon correlations.
  • Cross-check with X-ray crystallography data from structurally related compounds (e.g., fluorophenylpyridine derivatives) .

Key Methodological Insights

  • Synthetic Optimization : Prioritize regioselective fluorination to avoid isomers.
  • Characterization : Combine NMR, MS, and HPLC for comprehensive validation.
  • Biological Testing : Use tiered assays (MIC → cytotoxicity → mechanistic studies).
  • Data Reconciliation : Computational modeling bridges experimental and theoretical discrepancies.

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